molecular formula C10H14BrNO B028330 2-(4-Bromophenoxy)-N,N-dimethylethylamine CAS No. 2474-07-9

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Cat. No. B028330
CAS RN: 2474-07-9
M. Wt: 244.13 g/mol
InChI Key: MOVOYJFCKMYLHQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N,N-dimethylethylamine is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 124.1°C and a boiling point of 220°C. This compound has a wide range of applications in chemical synthesis, pharmaceuticals, and materials science and is used in various laboratory experiments.

Scientific Research Applications

  • Antidepressant Activity : Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, a class similar to 2-(4-Bromophenoxy)-N,N-dimethylethylamine, have shown potential antidepressant activity. Venlafaxine, in particular, has demonstrated significant neurotransmitter uptake inhibition and rapid onset of effect in the rat pineal gland (Yardley et al., 1990).

  • Drug Metabolism and Forensic Applications : Studies have found that 4-Bromo-2,5-dimethoxyphenylacetic acid, a metabolite of 2C-B (related to the compound of interest), is the most abundant metabolite in human urine. This suggests the significant role of monoamine oxidase (MAO) in its metabolism, which is relevant in forensic science (Kanamori et al., 2013).

  • Foam Stabilization : 2-Alkoxy-N,N-Dimethylethylamine N-oxides, a group related to the compound , are effective foam stabilizers with stability up to 100°C. However, they decompose rapidly at 150°C (Hayashi et al., 1985).

  • Environmental and Biological Impact Studies : Isomer-specific research has been highlighted as necessary for understanding the environmental impact of compounds such as this compound. A study synthesized various endocrine-disrupting nonylphenol isomers for this purpose (Boehme et al., 2010).

  • Receptor Agonism in Neurochemical Pharmacology : Substituted N-benzylphenethylamines, structurally related to the compound of interest, show high potency and efficacy as agonists at 5HT2A receptors, a key target in the treatment of various psychiatric disorders (Eshleman et al., 2018).

  • Catalysis in Polymerization Processes : Phenoxytriamine complexes of yttrium, which include structures similar to this compound, have been used in the polymerization of lactide and ε-caprolactone, yielding products with narrow polydispersities under mild conditions (Westmoreland & Arnold, 2006).

  • Water Treatment and Environmental Chemistry : Brominated compounds, including those structurally related to this compound, are transformed in water treatment processes. Studies have focused on the chlorination of bromophenols and the formation of brominated polymeric products, which are of environmental concern (Jiang et al., 2014).

  • Toxicology and Metabolic Pathways : The metabolic pathways and toxicological profiles of similar compounds have been studied across different species, including humans. This research is crucial for understanding individual susceptibility to these compounds (Carmo et al., 2005).

Safety and Hazards

When handling 2-(4-Bromophenoxy)-N,N-dimethylethylamine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2-(4-Bromophenoxy)-N,N-dimethylethylamine is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles . Its potential applications in the synthesis of these compounds make it a valuable substance for future research and development.

properties

IUPAC Name

2-(4-bromophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOYJFCKMYLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276895
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2474-07-9
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenoxy)-N,N-dimethylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromophenol (10.0 g, 57.8 mmol) and 2-dimethylaminoethyl chloride hydrochloride (8.33 g, 57.8 mmol) were dissolved in DMF (200 ml), and potassium carbonate (24.0 g, 173 mmol) and sodium iodide (0.87 g, 5.78 mmol) were added under ice-cooling. The mixture was stirred for 13 hr at room temperature and at 70° C. for 3 hr. Water (400 ml) was added to the reaction mixture and the mixture was extracted with chloroform (2×200 ml). The organic layer was washed successively with water (2×200 ml) and saturated brine (200 ml), dried over anhydrous magnesium sulfate and concentrated. The obtained residue was dissolved in 1N hydrochloric acid (100 ml) and washed with ethyl acetate (2×200 ml). Sodium hydroxide (4 g) was added to the aqueous layer to make the layer alkaline, and the mixture was extracted with chloroform (2×200 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated. Hexane was added to the obtained residue and insoluble matter was filtered off. The mother liquor was concentrated to give the title compound (5.25 g, 37%) as a transparent oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Prepared according to the procedure analogous to that described above for [2-(4-Bromo-phenoxy)-ethyl]-diethyl-amine, except using (2-chloro-ethyl)-dimethylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-bromophenol (5.0 g, 28.9 mmol), 2-(N, N-dimethylamino)ethyl chloride, hydrochloride (6.24 g, 43.4 mmol), sodium iodide (600 mg, 4 mmol), cesium carbonate (28 g, 86.7 mmol) and methyl ethyl ketone (120 ml) was heated to reflux for 4 h. After cooling to r.t., the mixture was filtered and washed with acetone. The combined filtrates were concentrated in vacuo, and the residue was chromatographed on silica gel (dichloromethane/methanol 95:5 to 90:10) to give a pale yellow liquid. Bulb-to-bulb distillation (80-84° C./0.05 mmHg) afforded the title compound (5.19 g, 74%) as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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